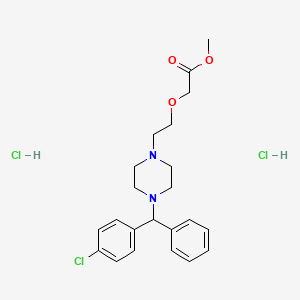

Cetirizine methyl ester dihydrochloride

Descripción general

Descripción

The compound is an antihistamine used routinely for the treatment of various allergic disorders such as urticaria, eczemas, and also in itchy lesions of skin like scabies . It is an Immunology/Inflammation class compound with a molecular weight of 461.80 and a molecular formula of C21H27Cl3N2O3 .

Synthesis Analysis

The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The reaction is generally carried out using aromatic solvents such as Toluene or Xylene, preferably Toluene, and a suitable organic base such as a tertiary organic base like triethyl amine or an Organic base like Sodium Carbonate .Molecular Structure Analysis

The structure of the compound can be analyzed using various spectroscopic techniques. The IR, 1H NMR, 13C NMR, and Mass spectroscopic data are reported for the compound .Aplicaciones Científicas De Investigación

Interacción con AINE

Cetirizine, un agente antialérgico, se administra con frecuencia junto con fármacos antiinflamatorios no esteroideos (AINE). La investigación ha demostrado que la cetirizina, un sustrato de la glicoproteína P, puede verse afectada por el uso de AINE {svg_1}. El estudio sugirió más investigación sobre la administración conjunta de estos dos fármacos simultáneamente para comprender sus perfiles farmacocinéticos y farmacodinámicos {svg_2}.

Sistema de administración de fármacos

Cetirizine se ha utilizado en el desarrollo de un sistema de administración de fármacos para liberación controlada. Un estudio desarrolló un sistema que incluía los beneficios tanto de las nanopartículas como de las microesferas para la liberación continua de cetirizine {svg_3}. Se encontró que este sistema tenía una excelente viabilidad celular y efectos de imagen contra líneas celulares HEK293 {svg_4}.

Actividad antimicrobiana

Se ha realizado un estudio exploratorio sobre la actividad antimicrobiana del diclorhidrato de cetirizina {svg_5}. El estudio probó el compuesto contra 51 cepas bacterianas pertenecientes a 5 géneros Gram-positivos y 4 Gram-negativos {svg_6}.

Interacción con otros fármacos

Cetirizine puede interactuar con otros fármacos, afectando su tasa de excreción o aumentando sus actividades depresoras del sistema nervioso central {svg_7}. Por ejemplo, puede disminuir la tasa de excreción del sulfato de hidrógeno tetradecílico (éster), lo que resulta en un nivel sérico más alto {svg_8}.

Tratamiento del asma alérgica y la urticaria física

Cetirizine es un antagonista del receptor H1 de la histamina de segunda generación con propiedades antialérgicas. Es eficaz en el tratamiento de la urticaria física y el asma alérgica {svg_9}.

Actividad analgésica

Se ha encontrado que Cetirizine posee actividad analgésica en ratones {svg_10}. Esto sugiere aplicaciones potenciales en el manejo del dolor {svg_11}.

Safety and Hazards

Mecanismo De Acción

Target of Action

Cetirizine Methyl Ester Dihydrochloride primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

This compound acts as a selective antagonist of the H1 receptors . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . By blocking these receptors, it prevents histamine from binding and exerting its effects, thereby alleviating allergic symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine pathway . By blocking the H1 receptors, it inhibits the effects of histamine, a key mediator of allergic reactions . This results in a decrease in the typical symptoms of allergies such as sneezing, itching, and inflammation .

Pharmacokinetics

This compound is orally active and is rapidly absorbed into the body .

Result of Action

The molecular and cellular effects of this compound’s action result in the relief of allergic symptoms . By blocking the H1 receptors, it prevents the action of histamine, reducing inflammation and other allergic responses . This leads to effective relief from symptoms associated with conditions like allergic rhinitis and chronic urticaria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound helps to alleviate . Additionally, factors such as the individual’s overall health, other medications they may be taking, and their genetic makeup can also influence the compound’s action and effectiveness .

Análisis Bioquímico

Biochemical Properties

Cetirizine methyl ester dihydrochloride plays a role in biochemical reactions primarily through its interaction with histamine H1 receptors. As a derivative of cetirizine, it is expected to exhibit similar properties in inhibiting the action of histamine, a compound involved in allergic reactions. The compound interacts with histamine H1 receptors, preventing histamine from binding and thereby reducing allergic symptoms

Cellular Effects

This compound influences various types of cells and cellular processes by modulating the activity of histamine H1 receptors. This modulation can lead to changes in cell signaling pathways, particularly those involved in inflammatory responses. By blocking histamine receptors, the compound can reduce the release of pro-inflammatory cytokines and other mediators, thereby mitigating allergic reactions . It may also affect gene expression related to inflammatory pathways, although detailed studies are needed to confirm these effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to histamine H1 receptors. This binding inhibits the receptor’s interaction with histamine, preventing the downstream signaling that leads to allergic symptoms. The compound’s structure allows it to fit into the receptor’s binding site, effectively blocking histamine from exerting its effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is hygroscopic and should be stored under inert atmosphere to maintain its stability . Over time, degradation may occur, potentially reducing its efficacy. Long-term studies in vitro and in vivo are necessary to understand the full extent of its temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces allergic symptoms by blocking histamine H1 receptors. At higher doses, it may exhibit toxic or adverse effects, such as drowsiness or gastrointestinal disturbances . Threshold effects and the specific dosage ranges for optimal efficacy and safety need to be determined through detailed animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to histamine metabolism. It is likely metabolized by enzymes that process cetirizine, although specific pathways and enzymes involved in its metabolism are not well-characterized . The compound may affect metabolic flux and metabolite levels, particularly those related to histamine and its derivatives.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its distribution is influenced by its chemical properties, such as solubility and affinity for cellular components . The compound’s localization and accumulation in specific tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function may vary depending on its localization within the cell

Propiedades

IUPAC Name |

methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O3.2ClH/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19;;/h2-10,22H,11-17H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPNCOBMAJDZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

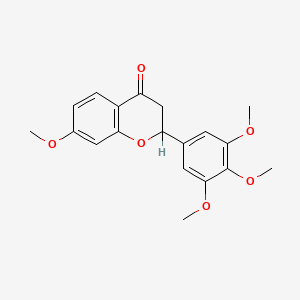

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.